[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one
CAS No.: 153139-58-3
Cat. No.: VC17555025
Molecular Formula: C3N2OS3
Molecular Weight: 176.2 g/mol
* For research use only. Not for human or veterinary use.
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one - 153139-58-3](/images/structure/VC17555025.png)
Specification
CAS No. | 153139-58-3 |
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Molecular Formula | C3N2OS3 |
Molecular Weight | 176.2 g/mol |
IUPAC Name | [1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one |
Standard InChI | InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1 |
Standard InChI Key | MWPBRZIVXHZUJZ-UHFFFAOYSA-N |
Canonical SMILES | C12=NSN=C1SC(=O)S2 |
Introduction
# Dithiolo[4,5-c][1, thiadiazol-5-one: Structural, Synthetic, and Functional Insights
The heterocyclic compound dithiolo[4,5-c][1, thiadiazol-5-one represents a unique fusion of sulfur- and nitrogen-containing rings, combining a 1,3-dithiole moiety with a 1,2,5-thiadiazole system. This molecule has garnered attention for its structural complexity, electronic properties, and potential applications in materials science. Recent crystallographic studies confirm its near-planar geometry and intermolecular sulfur interactions, which underpin its utility in conductive organic solids . Synthesized via cyclization reactions involving sulfur-rich precursors, this compound exemplifies the interplay between heterocyclic design and functional material development.
Synthesis and Reaction Pathways
The synthesis of dithiolo[4,5-c] thiadiazol-5-one was first reported by Tomura and Yamashita in 1997, utilizing a multi-step cyclization strategy . Key steps include:
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Sulfurization of precursor amines: Analogous to methods for related dithiolethiones, disulfur dichloride (S₂Cl₂) reacts with tertiary amines under catalytic conditions to form sulfur-rich intermediates .
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Ring closure: Cyclization is induced via thermal or acid-mediated pathways, with DABCO (1,4-diazabicyclo[2.2.2]octane) often employed to stabilize reactive intermediates .
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Oxidative aromatization: Final treatment with oxidizing agents like iodine yields the conjugated TTF system .
Notably, the choice of solvent and temperature critically influences product selectivity. For example, high-boiling solvents like chlorobenzene promote sulfur extrusion, leading to planar bis-dithiolopyrroles . Oxygen donors, such as carboxylic acids, can redirect reactivity to form oxo/thione derivatives .
Electronic Properties and Spectroscopic Characterization
The extended π-system of dithiolo[4,5-c][1,2,] thiadiazol-5-one confers unique electronic properties:
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UV-Vis spectroscopy: Absorption maxima in the visible range (λₐᵦₛ ≈ 450–500 nm) indicate strong electronic transitions between sulfur-dominated molecular orbitals .
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Electrochemical behavior: Cyclic voltammetry reveals two reversible oxidation waves at E₁/² = +0.25 V and +0.55 V (vs. Ag/AgCl), characteristic of TTF-based redox activity .
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Conductivity: Single-crystal measurements show semiconductor behavior with σ ≈ 10⁻³–10⁻² S/cm, attributable to S···S intermolecular contacts .
Chemical Reactivity and Functionalization
The reactivity of dithiolo[4,5-c] thiadiazol-5-one is dominated by its electron-rich sulfur sites:
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Electrophilic substitution: Thione sulfur atoms undergo alkylation or acylation, enabling side-chain modifications .
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1,3-Dipolar cycloadditions: Reactivity with nitrile oxides or diazo compounds yields fused heterocycles, expanding structural diversity .
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Oxidation: Controlled oxidation with iodine or FeCl₃ generates radical cation salts, enhancing conductivity .
Applications in Materials Science
The compound’s electronic delocalization and intermolecular interactions make it a candidate for:
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Organic conductors: Charge-transfer complexes with acceptors like TCNQ (tetracyanoquinodimethane) exhibit enhanced conductivity .
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Nonlinear optical materials: Second-harmonic generation (SHG) activity has been predicted due to asymmetric electron density distribution .
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Molecular electronics: As a building block for field-effect transistors (FETs) or photovoltaic devices .
Recent Advances and Future Directions
Recent work focuses on optimizing synthetic yields and exploring derivatives with tailored properties. For instance:
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